Propan-2-yl 2-aminopropanoate
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Overview
Description
Propan-2-yl 2-aminopropanoate:
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to synthesize Propan-2-yl 2-aminopropanoate involves the esterification of 2-aminopropanoic acid with isopropanol. This reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Propan-2-yl 2-aminopropanoate can undergo oxidation reactions to form corresponding oxo compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the isopropyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of oxo compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters.
Scientific Research Applications
Chemistry: Propan-2-yl 2-aminopropanoate is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Biology: In biological research, this compound is used to study enzyme-catalyzed reactions, particularly those involving esterases and aminotransferases. Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antiviral and anticancer activities. Industry: This compound is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
Mechanism: The mechanism by which Propan-2-yl 2-aminopropanoate exerts its effects depends on its specific application. For instance, in enzymatic reactions, it acts as a substrate for esterases, which catalyze the hydrolysis of the ester bond to produce the corresponding alcohol and acid. Molecular Targets and Pathways: The molecular targets include esterases and aminotransferases, which are enzymes involved in the metabolism of esters and amino acids, respectively. The pathways involved include hydrolysis and transamination reactions.
Comparison with Similar Compounds
Propan-2-yl 2-aminopropanoate Hydrochloride: This is a hydrochloride salt form of the compound, which has different solubility and stability properties.
Ethyl 2-aminopropanoate: An ester derived from ethanol and 2-aminopropanoic acid, which has similar chemical properties but different physical characteristics.
Methyl 2-aminopropanoate: An ester derived from methanol and 2-aminopropanoic acid, used in similar applications but with different reactivity.
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct chemical reactivity and physical properties compared to its analogs. Its isopropyl group provides steric hindrance, affecting its interactions with enzymes and other molecules.
Properties
CAS No. |
79487-91-5 |
---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
propan-2-yl 2-aminopropanoate |
InChI |
InChI=1S/C6H13NO2/c1-4(2)9-6(8)5(3)7/h4-5H,7H2,1-3H3 |
InChI Key |
QDQVXVRZVCTVHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(C)N |
Origin of Product |
United States |
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